

# Spectroscopic Analysis of 2-Nitro-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitro-1-propanol**, a valuable nitroalkane alcohol intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques. This guide is intended to serve as a key resource for the identification, characterization, and quality control of **2-Nitro-1-propanol** in a laboratory setting.

# **Spectroscopic Data Summary**

The spectroscopic data for **2-Nitro-1-propanol** (CAS No: 2902-96-7, Molecular Formula: C<sub>3</sub>H<sub>7</sub>NO<sub>3</sub>, Molecular Weight: 105.09 g/mol) are summarized in the tables below.[1] These data are crucial for the structural elucidation and confirmation of the compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Data



Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
a	~4.6	Multiplet	1H	-	CH-NO <sub>2</sub>
b	~3.8	Multiplet	2H	-	CH <sub>2</sub> -OH
С	~2.5	Broad Singlet	1H	-	ОН
d	~1.5	Doublet	3H	~6.5	СНз

Solvent: CDCl<sub>3</sub>. The chemical shifts are approximate and may vary slightly depending on the experimental conditions.[2]

### <sup>13</sup>C NMR Data

Chemical Shift (δ, ppm)	Assignment
~85	CH-NO <sub>2</sub>
~65	CH <sub>2</sub> -OH
~18	CH₃

Solvent: CDCl<sub>3</sub>. The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

## **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Nitro-1-propanol** shows characteristic absorption bands for the hydroxyl and nitro groups.



Wavenumber (cm⁻¹)	Vibrational Mode	Functional Group
3600-3200 (broad)	O-H stretch	Alcohol (-OH)
3000-2850	C-H stretch	Alkane (C-H)
1550-1530 (strong)	N-O asymmetric stretch	Nitro (-NO <sub>2</sub> )
1380-1360 (strong)	N-O symmetric stretch	Nitro (-NO <sub>2</sub> )
1050-1150	C-O stretch	Alcohol (C-O)

Sample preparation: Neat or as a thin film.[1][3]

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of **2-Nitro-1-propanol** is presented below.

m/z	Relative Intensity (%)	Proposed Fragment	
105	Low	[M] <sup>+</sup> (Molecular Ion)	
75	Moderate	[M - NO]+	
59	High	[M - NO₂]+ or [CH₃CHCH₂OH]+	
43	High	[C <sub>3</sub> H <sub>7</sub> ]+	
31	High	[CH₂OH]+	
29	Very High	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	

Ionization Method: Electron Ionization (EI) at 70 eV.[1][4] The molecular ion peak at m/z 105 is often of low abundance due to the facile fragmentation of the nitro group.

# **Experimental Protocols**



The following are detailed methodologies for the key spectroscopic techniques used to characterize **2-Nitro-1-propanol**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **2-Nitro-1- propanol**.

#### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Nitro-1-propanol in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Switch the spectrometer to the <sup>13</sup>C nucleus frequency.
  - Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
  - A longer acquisition time and a greater number of scans are typically required for <sup>13</sup>C NMR due to the lower natural abundance of the <sup>13</sup>C isotope.



## · Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative ratios of protons.

# Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **2-Nitro-1-propanol** to identify its functional groups.

#### Procedure:

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5] Record a background spectrum of the clean, empty ATR crystal.[5]
- Sample Application: Place a small drop of neat 2-Nitro-1-propanol directly onto the surface
  of the ATR crystal, ensuring complete coverage of the crystal surface.[5]
- Spectrum Acquisition:
  - Lower the ATR press to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing:



- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

## **Electron Ionization Mass Spectrometry (EI-MS)**

Objective: To determine the molecular weight and fragmentation pattern of 2-Nitro-1-propanol.

#### Procedure:

• Sample Introduction: Introduce a small amount of the volatile **2-Nitro-1-propanol** sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe.

#### Ionization:

- The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[6][7][8]
- This causes the molecules to ionize, forming a molecular ion (M+) and various fragment ions.[6][7][8]

#### Mass Analysis:

- The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

#### Detection:

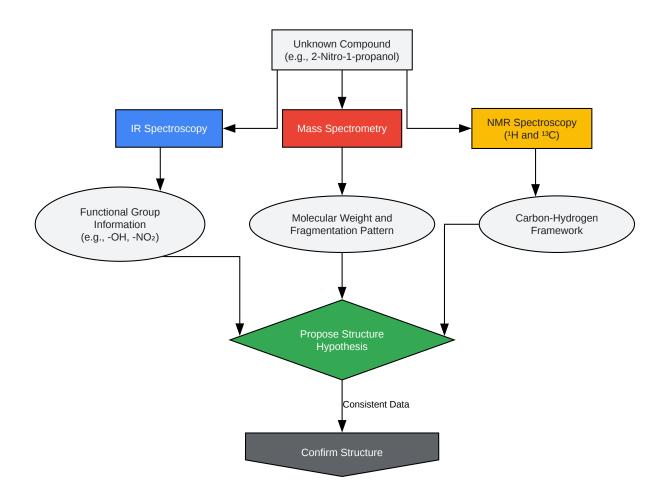
- The separated ions are detected by an electron multiplier or other suitable detector.
- The detector generates a signal that is proportional to the abundance of each ion.
- Data Processing:



- The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak to determine the molecular weight of the compound.
- Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like **2-Nitro-1-propanol**.





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Caption: Workflow for the spectroscopic identification of **2-Nitro-1-propanol**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitro-1-propanol: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1209518#spectroscopic-data-of-2-nitro-1-propanol-nmr-ir-ms]

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